Reteplase
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reteplase is a thrombolytic drug used primarily to treat heart attacks by breaking up the clots that cause them. It is a recombinant non-glycosylated form of human tissue plasminogen activator, modified to contain 357 of the 527 amino acids of the original protein. This modification gives this compound a longer half-life and improved ability to penetrate into clots .
準備方法
Synthetic Routes and Reaction Conditions
Reteplase is produced using recombinant DNA technology. The gene encoding the modified tissue plasminogen activator is inserted into the bacterium Escherichia coli, which then expresses the protein. The production process involves several steps:
Gene Cloning: The gene for this compound is cloned into a plasmid vector.
Transformation: The plasmid is introduced into cells.
Expression: The bacteria are cultured under conditions that induce the expression of this compound.
Purification: The protein is extracted and purified using techniques such as affinity chromatography.
Industrial Production Methods
Large-scale production of this compound involves optimizing the expression conditions in bioreactors. Factors such as temperature, induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), and incubation time are carefully controlled to maximize yield and activity. For example, optimal conditions might include induction with 0.5 mM IPTG at 37°C for 2 hours .
化学反応の分析
Types of Reactions
Reteplase primarily undergoes enzymatic reactions rather than traditional chemical reactions. It activates plasminogen to form plasmin, a proteolytic enzyme that breaks down fibrin clots .
Common Reagents and Conditions
The activation of plasminogen by this compound does not require additional reagents. The reaction occurs under physiological conditions, typically within the bloodstream.
Major Products Formed
The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades the fibrin matrix of blood clots .
科学的研究の応用
Reteplase has several important applications in scientific research and medicine:
Cardiology: It is used to treat acute myocardial infarction by dissolving intracoronary emboli.
Pulmonology: It is employed in the lysis of acute pulmonary emboli.
Neurology: Research is ongoing into its potential use for treating acute ischemic stroke.
Biotechnology: The production and optimization of this compound serve as a model for the development of other recombinant proteins.
作用機序
Reteplase binds to fibrin-rich clots via its fibronectin finger-like domain and the Kringle 2 domain. The protease domain then cleaves the arginine/valine bond in plasminogen to form plasmin. Plasmin degrades the fibrin matrix of the thrombus, thereby exerting its thrombolytic action .
類似化合物との比較
Similar Compounds
Alteplase: Another recombinant tissue plasminogen activator, but with a shorter half-life and higher affinity for fibrin.
Tenecteplase: A genetically modified variant of tissue plasminogen activator with a longer half-life and higher fibrin specificity.
Streptokinase: A non-recombinant thrombolytic agent derived from streptococci bacteria.
Uniqueness of Reteplase
This compound is unique due to its longer half-life and lower affinity for fibrin compared to alteplase, which allows it to penetrate clots more effectively. This results in enhanced fibrinolytic activity and a lower incidence of bleeding .
特性
CAS番号 |
133652-38-7 |
---|---|
分子式 |
C6H4N6 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。